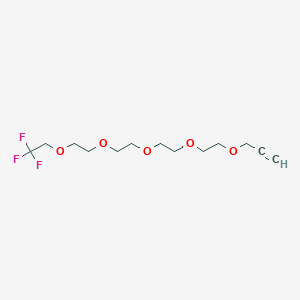

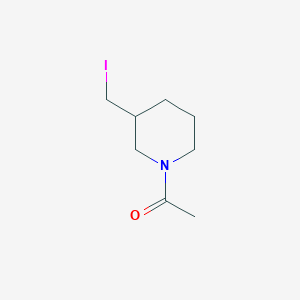

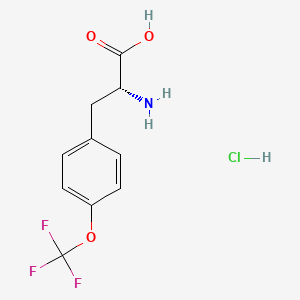

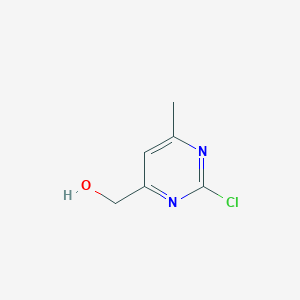

![molecular formula C26H50N4O8 B3111042 N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate CAS No. 1818847-56-1](/img/structure/B3111042.png)

N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate

説明

“N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate” is a chemical compound with the CAS Number: 177583-27-6 . It has a molecular weight of 546.71 . The IUPAC name of this compound is tert-butyl ((1r,4r)-4-(aminomethyl)cyclohexyl)carbamate hemioxalate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula 2C12H24N2O2.C2H2O4 . This indicates that the compound consists of two molecules of C12H24N2O2 and one molecule of C2H2O4 . The InChI code for this compound is 1S/2C12H24N2O2.C2H2O4/c21-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h29-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/t2*9-,10-; .科学的研究の応用

Chemical Synthesis and Stability

N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate plays a critical role in the synthesis of various chemical compounds. For instance, the stability of cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, has been investigated, revealing that the electrophilicity of the carbamate influences its chemical stability. This relationship is crucial for understanding the pharmacokinetic and toxicological properties of these compounds (Vacondio et al., 2009).

Enzymatic and Catalytic Applications

Enzymatic methods have been developed for the transformation of related compounds, showcasing the versatility of biocatalysis in organic synthesis. For example, the biocatalytic ammonolysis of certain esters into critical intermediates for pharmaceuticals like the dipeptidyl peptidase IV (DPP4) inhibitor Saxagliptin demonstrates the potential for efficient and practical synthesis routes (Gill & Patel, 2006).

Advanced Organic Synthesis Techniques

Research into novel synthesis methods for carbocyclic and heterocyclic β-aminocarboxylic acids, compounds with significant biological effects and applications in medicinal chemistry, highlights the importance of N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid derivatives. These compounds serve as essential precursors for bioactive molecules, demonstrating the critical role of advanced organic synthesis techniques in the development of new pharmaceuticals and bioactive substances (Kiss & Fülöp, 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

It is known that carbamic acid derivatives often interact with enzymes or receptors in the body, influencing their function .

Mode of Action

Generally, carbamic acid derivatives can bind to their target proteins and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Depending on the specific targets of the compound, it could potentially influence a variety of biochemical pathways .

Pharmacokinetics

These properties would determine the bioavailability of the compound and its distribution within the body .

Result of Action

The effects would depend on the specific targets of the compound and how its interaction with these targets alters cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .

特性

IUPAC Name |

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h2*9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHLFZILWBPRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN.CC(C)(C)OC(=O)NC1CCC(CC1)CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

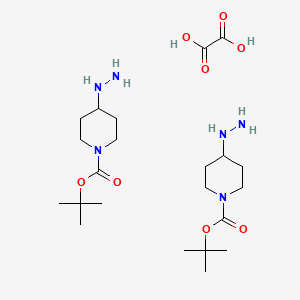

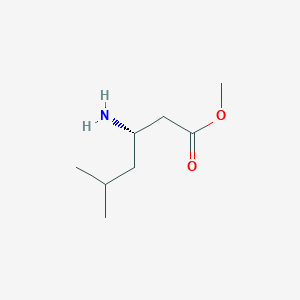

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)